![molecular formula C11H9NO2S2 B4088853 3-(1,3-benzothiazol-2-ylthio)dihydro-2(3H)-furanone](/img/structure/B4088853.png)
3-(1,3-benzothiazol-2-ylthio)dihydro-2(3H)-furanone
Descripción general
Descripción
3-(1,3-benzothiazol-2-ylthio)dihydro-2(3H)-furanone, also known as raltegravir, is a medication used to treat HIV infections. It belongs to a class of drugs called integrase inhibitors, which work by blocking the action of the integrase enzyme that HIV uses to replicate itself. Raltegravir was first approved by the US Food and Drug Administration (FDA) in 2007 and has since become an important component of HIV treatment regimens worldwide.
Mecanismo De Acción
The mechanism of action of 3-(1,3-benzothiazol-2-ylthio)dihydro-2(3H)-furanone involves binding to the integrase enzyme and preventing it from inserting the viral DNA into the host cell's DNA. This prevents the virus from replicating and spreading to other cells. Raltegravir is highly specific for the integrase enzyme and has little to no activity against other cellular enzymes.
Biochemical and Physiological Effects
Raltegravir has been shown to be highly effective in reducing viral load and increasing CD4+ cell counts in HIV-infected patients. It has also been shown to be effective in reducing the risk of HIV transmission from mother to child during pregnancy and delivery. In addition, 3-(1,3-benzothiazol-2-ylthio)dihydro-2(3H)-furanone has been shown to have minimal effects on lipid metabolism and glucose homeostasis, making it a favorable option for patients with metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-(1,3-benzothiazol-2-ylthio)dihydro-2(3H)-furanone is its high potency and specificity for the integrase enzyme. This makes it a valuable tool for studying the role of integrase in viral replication and pathogenesis. However, one limitation of 3-(1,3-benzothiazol-2-ylthio)dihydro-2(3H)-furanone is its high cost, which may limit its use in certain research settings.
Direcciones Futuras
There are several future directions for research on 3-(1,3-benzothiazol-2-ylthio)dihydro-2(3H)-furanone. One area of interest is the development of new integrase inhibitors with improved potency and selectivity. Another area of research is the use of 3-(1,3-benzothiazol-2-ylthio)dihydro-2(3H)-furanone in combination with other antiviral drugs to improve treatment outcomes and reduce the risk of drug resistance. Finally, there is ongoing research on the long-term effects of 3-(1,3-benzothiazol-2-ylthio)dihydro-2(3H)-furanone on HIV disease progression and overall health outcomes.
Aplicaciones Científicas De Investigación
Raltegravir has been extensively studied in clinical trials and has been shown to be highly effective in suppressing HIV replication. It is generally well-tolerated by patients and has a low risk of drug interactions. In addition to its use in HIV treatment, 3-(1,3-benzothiazol-2-ylthio)dihydro-2(3H)-furanone has also been investigated for use in other viral infections such as hepatitis B and C, as well as in certain types of cancer.
Propiedades
IUPAC Name |
3-(1,3-benzothiazol-2-ylsulfanyl)oxolan-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S2/c13-10-9(5-6-14-10)16-11-12-7-3-1-2-4-8(7)15-11/h1-4,9H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXKWVIPUGCIJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1SC2=NC3=CC=CC=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-benzothiazol-2-ylthio)dihydro-2(3H)-furanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.